Tamsulosin Sulfonic Acid is a chemical compound identified as an impurity of Tamsulosin Hydrochloride. [] Tamsulosin Hydrochloride is a medication used in the treatment of benign prostatic hyperplasia. The presence of impurities like Tamsulosin Sulfonic Acid in pharmaceutical formulations can impact their safety and efficacy. Therefore, modern analytical techniques are employed to quantify and profile these impurities. []
Tamsulosin Sulfonic Acid is a pharmaceutical compound primarily recognized for its role in the treatment of urinary tract disorders, particularly benign prostatic hyperplasia. It is a derivative of Tamsulosin, an alpha-1 adrenergic receptor antagonist that selectively targets the alpha-1A and alpha-1D subtypes of adrenergic receptors, which are prevalent in the prostate and bladder. This specificity allows for effective management of urinary symptoms with minimal side effects compared to non-selective adrenergic blockers.
Tamsulosin Sulfonic Acid is synthesized from Tamsulosin, which itself is derived from various chemical precursors through a series of synthetic pathways. The compound is available commercially and can be sourced from various pharmaceutical suppliers and chemical manufacturers.
Tamsulosin Sulfonic Acid is classified as a synthetic organic compound and falls under the category of pharmaceutical agents. Its primary function is as an alpha-1 adrenergic antagonist, making it integral in treating conditions related to urinary flow and prostate health.
The synthesis of Tamsulosin Sulfonic Acid typically involves several chemical reactions that convert precursor compounds into the final product. Common methods include:
The synthesis generally requires precise control over reaction conditions (temperature, pH, and concentration) to ensure high yields and purity of Tamsulosin Sulfonic Acid. The reaction pathways may also involve intermediates that require careful handling due to their reactive nature.
The molecular formula for Tamsulosin Sulfonic Acid is , with a molecular weight of 409.50 g/mol. The structure consists of a sulfonic acid group attached to a complex aromatic system, which includes:
CCOc1ccccc1OCCN[C@H](C)Cc2ccc(OC)c(c2)S(=O)(=O)O
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1
Tamsulosin Sulfonic Acid participates in various chemical reactions typical for sulfonic acids:
The reactivity of Tamsulosin Sulfonic Acid is influenced by its sulfonate group, which enhances its electrophilicity. This property allows it to engage in diverse organic synthesis applications.
Tamsulosin Sulfonic Acid acts primarily by antagonizing alpha-1 adrenergic receptors in the prostate and bladder neck. This blockade leads to:
The selectivity for alpha-1A receptors (70% prevalence in the prostate) minimizes systemic side effects like hypotension, making it a preferred choice for managing urinary symptoms associated with benign prostatic hyperplasia.
Key chemical properties include:
Relevant data on thermal stability and reactivity can be crucial for storage and handling protocols.
Tamsulosin Sulfonic Acid has several scientific applications:
This compound plays a significant role in both clinical applications and research settings related to urology and pharmacology.
Tamsulosin Sulfonic Acid is a structurally defined impurity and derivative of the benzenesulfonamide class. Its systematic IUPAC name is 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic acid, reflecting its chiral center and functional group arrangement [4] [6]. The "sulfonic acid" designation replaces the sulfonamide group (-SO₂NH₂) of the parent drug tamsulosin with a sulfonic acid moiety (-SO₃H), fundamentally altering its ionization behavior. The compound carries several synonyms in chemical databases and regulatory contexts, including Tamsulosin Impurity 13 and Benzenesulfonic acid, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy- [4] [6]. Its CAS registry number (890708-67-5) provides a unique identifier for chemical tracking and regulatory documentation.
Table 1: Nomenclature and Identifiers of Tamsulosin Sulfonic Acid
Classification Type | Identifier |
---|---|
IUPAC Name | 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic acid |
CAS Registry Number | 890708-67-5 |
Common Synonyms | Tamsulosin Impurity 13; Tamsulosin Sulfonic Acid |
Molecular Formula | C₂₀H₂₇NO₆S |
Exact Mass | 409.156 g/mol |
The molecular architecture of Tamsulosin Sulfonic Acid comprises three key domains:
The molecule's stereochemistry is defined by the (R)-absolute configuration at the propylamine chiral center, mirroring the stereospecificity of the parent drug tamsulosin hydrochloride. This configuration is pharmacologically relevant as alpha₁-adrenoceptor antagonism exhibits stereoselectivity [3] [9]. The sulfonic acid group introduces a permanent negative charge at physiological pH, contrasting with the neutral sulfonamide in tamsulosin hydrochloride. Key structural descriptors include:
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O
FWUVUSHDPGCUNJ-OAHLLOKOSA-N
[6] Table 2: Structural Features of Tamsulosin Sulfonic Acid vs. Tamsulosin Hydrochloride
Structural Feature | Tamsulosin Sulfonic Acid | Tamsulosin Hydrochloride |
---|---|---|
Functional Group at C1 | -SO₃H (sulfonic acid) | -SO₂NH₂ (sulfonamide) |
Chiral Center Configuration | (R) | (R) |
Ionization State at pH 7.4 | Anionic (-SO₃⁻) | Neutral (-SO₂NH₂) |
Molecular Formula | C₂₀H₂₇NO₆S | C₂₀H₂₈N₂O₅S |
Exact Mass | 409.156 g/mol | 408.172 g/mol |
Solubility Profile: The sulfonic acid group confers high hydrophilicity, making Tamsulosin Sulfonic Acid readily soluble in aqueous environments (>50 mg/mL in water) and polar organic solvents like methanol or ethanol. This contrasts sharply with tamsulosin hydrochloride, which shows pH-dependent solubility (0.11–0.15 mg/mL in water) due to its weak base nature (pKa 8.79) [5] [6].
Acid-Base Properties: The sulfonic acid group exhibits a very low pKa (≤1), ensuring complete deprotonation (-SO₃⁻) across biological pH ranges. The secondary amine retains a moderate basicity (estimated pKa ~9–10), though protonation is suppressed under physiological conditions due to electrostatic repulsion from the adjacent sulfonate [6].
Stability Behavior:
Degradation studies using high-performance thin-layer chromatography (HPTLC) and HPLC-DAD confirm it arises as a process-related impurity during tamsulosin synthesis, particularly via sulfonation side reactions [6].
Table 3: Physicochemical Properties of Tamsulosin Sulfonic Acid
Property | Characteristics | Analytical Method |
---|---|---|
Solubility in Water | >50 mg/mL | Shake-flask HPLC-UV |
pKa (Sulfonic Acid) | ≤1 | Potentiometric titration |
Melting Point | Not well-defined (decomposes before melting) | Differential Scanning Calorimetry |
Partition Coefficient (Log P) | -1.2 (predicted) | Reversed-phase HPLC |
Stability in Solution | Stable at pH 1–6; degrades at pH >10 | Forced degradation studies |
Salt Formation and Bioavailability Implications:Tamsulosin Hydrochloride forms a crystalline salt with hydrochloric acid, enhancing its solid-state stability and enabling controlled-release formulations. In contrast, Tamsulosin Sulfonic Acid exists as a zwitterion (amine protonated/sulfonate deprotonated) or free acid, limiting its utility in oral dosage forms due to high polarity and poor membrane permeability [5].
Metabolic and Pharmacological Distinctions:
Analytical Differentiation:In reversed-phase HPLC, Tamsulosin Sulfonic Acid elutes earlier (k' < 2) than tamsulosin hydrochloride (k' ~4–5) due to reduced hydrophobicity. Detection at 225 nm is effective for both compounds, but mass spectrometry reliably distinguishes them via m/z 409 [M+H]⁺ (sulfonic acid) vs. 409 [M+H]⁺ (hydrochloride) [6].
Table 4: Functional Comparison with Tamsulosin Hydrochloride
Property | Tamsulosin Sulfonic Acid | Tamsulosin Hydrochloride |
---|---|---|
Therapeutic Activity | None (pharmacologically inert impurity) | Potent alpha₁ₐ-adrenoceptor antagonist |
Bioavailability | Negligible (high polarity) | ~90% (fasted state) |
Plasma Protein Binding | Minimal (due to anionic charge) | 94–99% (alpha₁-acid glycoprotein) |
Metabolic Fate | Renal excretion (unchanged) | Hepatic CYP-mediated oxidation |
Primary Use | Analytical reference standard | BPH/LUTS treatment |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8